molecular formula C10H5Cl3 B14684641 1,2,3-Trichloroazulene CAS No. 36044-34-5

1,2,3-Trichloroazulene

Cat. No.: B14684641
CAS No.: 36044-34-5
M. Wt: 231.5 g/mol
InChI Key: WTENQJCEWBPHDJ-UHFFFAOYSA-N
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Description

1,2,3-Trichloroazulene is a chlorinated derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is a non-benzenoid aromatic compound with a fused bicyclic structure, consisting of a five-membered ring fused to a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloroazulene can be synthesized through the chlorination of azulene. One common method involves the reaction of azulene with phosphorus pentachloride (PCl5) under controlled conditions. This reaction typically proceeds as follows:

    Reaction: Azulene + PCl5 → this compound + By-products

    Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloroazulene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or azulene itself.

    Oxidation Reactions: Oxidative conditions can lead to the formation of chlorinated azulene derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute chlorine atoms.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of amino- or thio-substituted azulenes.

    Reduction: Formation of partially or fully dechlorinated azulenes.

    Oxidation: Formation of chlorinated azulene derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1,2,3-Trichloroazulene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other chlorinated azulene derivatives and studying their properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloroazulene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichloroazulene: Another chlorinated derivative of azulene with chlorine atoms at the 1, 2, and 4 positions.

    1,3,5-Trichloroazulene: Chlorinated derivative with chlorine atoms at the 1, 3, and 5 positions.

    1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chlorine substitution patterns.

Uniqueness

1,2,3-Trichloroazulene is unique due to its specific substitution pattern on the azulene core, which imparts distinct chemical and physical properties. Its fused bicyclic structure and aromaticity contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

36044-34-5

Molecular Formula

C10H5Cl3

Molecular Weight

231.5 g/mol

IUPAC Name

1,2,3-trichloroazulene

InChI

InChI=1S/C10H5Cl3/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H

InChI Key

WTENQJCEWBPHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C(C(=C2Cl)Cl)Cl)C=C1

Origin of Product

United States

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